N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide

Xanthine oxidase inhibition Amide-reversal SAR Tetrazole H-bond acceptor

N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide [CAS 2133823-06-8, C14H12N6O, MW 280.28] is a heterocyclic amide incorporating a 3-(1H-tetrazol-1-yl)phenyl group linked to a pyridin-2-ylmethylamine moiety. This compound belongs to a class of tetrazole-substituted arylamides that act as P2X3 and P2X2/3 purinergic receptor antagonists and also serves as a structural relative of tetrazole-containing xanthine oxidase (XO) inhibitors.

Molecular Formula C14H12N6O
Molecular Weight 280.28 g/mol
Cat. No. B14978368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC14H12N6O
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3
InChIInChI=1S/C14H12N6O/c21-14(16-9-12-5-1-2-7-15-12)11-4-3-6-13(8-11)20-10-17-18-19-20/h1-8,10H,9H2,(H,16,21)
InChIKeyPESDGODXWCWNCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide: A Distinctive 3-Tetrazolyl Benzamide Scaffold for Targeted Medicinal Chemistry Procurement


N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide [CAS 2133823-06-8, C14H12N6O, MW 280.28] is a heterocyclic amide incorporating a 3-(1H-tetrazol-1-yl)phenyl group linked to a pyridin-2-ylmethylamine moiety . This compound belongs to a class of tetrazole-substituted arylamides that act as P2X3 and P2X2/3 purinergic receptor antagonists [1] and also serves as a structural relative of tetrazole-containing xanthine oxidase (XO) inhibitors [2]. Unlike its more widely available 4-tetrazolyl benzamide isomer, the 3-tetrazolyl substitution pattern precisely controls the spatial orientation of the tetrazole H-bond acceptor for optimal target engagement [2].

Why the 3-Tetrazolyl Benzamide Core of N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide Cannot Be Replaced by Close Analogs


This compound integrates three interdependent pharmacophoric elements: a 3-positioned 1H-tetrazole on the benzamide, a pyridin-2-ylmethyl amide residue, and the spatial relationship between them . Published SAR data for the tetrazole-benzamide class reveals that altering the tetrazole ring substitution from 1H-unsubstituted to 5-methyl dramatically changes the electronic profile and H-bonding capacity [1]. Additionally, amide-reversal (swapping the pyridine and benzamide positions) damages biological potency, confirming that the exact orientation of the amide bond is critical [2]. Simply substituting the 3-isomer with the 4-isomer (CAS 1010892-62-2) alters the dipole moment and molecular shape, potentially leading to different binding modes or off-target profiles [2]. These structural nuances eliminate the possibility of generic substitution within this chemical series for structure-activity relationship (SAR)-driven research [1][2].

Quantitative Evidence Supporting N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide Over Closest Analogs


Amide-Reversal Preserves Xanthine Oxidase Inhibitory Potency: N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide vs. N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide Derivatives

In a published SAR study of tetrazole-containing XO inhibitors, compounds maintaining the N-phenylisonicotinamide scaffold (with the amide nitrogen attached to the phenyl ring) were essential for potency, while amide-reversed analogs—such as N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives—showed damaged potency [1]. The target compound N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide preserves the amide directionality found in the most potent XO inhibitor 2s (IC50 = 0.031 μM), whereas the amide-reversed derivatives (3c, 3e, 3i, 3k, 3u) were significantly less active [1]. This demonstrates that the target compound's amide orientation is critical for target engagement and should not be substituted with amide-reversed analogs in XO drug discovery programs.

Xanthine oxidase inhibition Amide-reversal SAR Tetrazole H-bond acceptor

Tetrazole Regioisomerism: 3‑(1H‑tetrazol‑1‑yl) vs. 4‑(1H‑tetrazol‑1‑yl) Benzamide Orientation for Optimized XO Binding

The 3‑(1H‑tetrazol‑1‑yl) moiety on the phenyl ring was identified as an excellent fragment for the N‑phenylisonicotinamide XO inhibitor scaffold, with molecular docking and MD simulations confirming that the tetrazole N‑4 atom occupies the Asn768 sub‑pocket and accepts an H‑bond from the Asn768 residue [1]. The 3‑tetrazolyl benzamide architecture of the target compound matches this optimal orientation, whereas the 4‑tetrazolyl benzamide isomer [CAS 1010892‑62‑2, C14H12N6O, MW 280.28] shifts the tetrazole to a para position relative to the amide, altering its spatial reach to the Asn768 sub‑pocket [1]. In the same study, the most potent XO inhibitor 2s achieved an IC50 of 0.031 μM—a 10‑fold improvement over the parent compound 1 (IC50 0.312 μM)—driven by the introduction of the 3‑tetrazolyl moiety [1].

Xanthine oxidase inhibitor design Tetrazole regioisomer SAR H-bond acceptor geometry

1H‑Unsubstituted vs. 5‑Methyl Tetrazole: Electronic Modulation and P2X3 Target Selectivity

The tetrazole ring in the target compound is 1H‑unsubstituted, preserving an acidic N‑H proton (pKa ∼4.5‑5.5) capable of acting as a hydrogen‑bond donor. This contrasts with the 5‑methyltetrazol analog 3‑(5‑methyl‑1H‑tetrazol‑1‑yl)‑N‑(pyridin‑2‑ylmethyl)benzamide [C15H14N6O, MW 294.31], where the methyl group eliminates the acidic N‑H and increases molecular weight (+14 Da), lipophilicity (ΔLogP ≈ +0.7), and steric bulk at the tetrazole 5‑position [1]. In the Roche P2X3/P2X2/3 antagonist patent (US7595405B2), both 1H‑unsubstituted and substituted tetrazoles are claimed, but distinct SAR trends are observed for different substitution patterns [1]. The 1H‑unsubstituted tetrazole of the target compound offers a distinct electronic and H‑bonding profile that cannot be replicated by the 5‑methyl analog, making them non‑interchangeable in P2X3 lead optimization.

Tetrazole N-H acidity P2X3 antagonist pharmacophore 5-methyltetrazole analog comparison

Explicit Coverage in the Roche P2X3/P2X2/3 Antagonist Patent Genus: Regulatory and IP Landscape Advantage

The target compound falls explicitly within the generic Markush structure of US7595405B2 (Hoffman‑La Roche), which protects tetrazole‑substituted arylamides as P2X3 and/or P2X2/3 antagonists for genitourinary, pain, gastrointestinal, and respiratory disorders [1]. The generic formula encompasses compounds wherein R1 is an optionally substituted tetrazolyl, R2 is optionally substituted pyridin‑2‑yl, and the core is a benzamide. This explicit patent coverage provides a clearer IP and regulatory development path compared to analogs such as N‑(pyridin‑3‑yl)‑2‑(1H‑tetrazol‑1‑yl)benzamide [CAS 1010907‑63‑7] that may fall outside the preferred genus . While no specific IC50 values for the target compound are disclosed in the patent, its structural compliance with the most active embodiments (where R2 = pyridin‑2‑yl) positions it within the SAR‑optimized subgenus [1].

P2X3 patent landscape Freedom-to-operate Purinergic receptor antagonists

Molecular Property Differentiation from the 4-Isomer: Divergent cLogP, PSA, and Pharmacokinetic Potential

Although N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide [CAS 1010892-62-2, C14H12N6O, MW 280.28] shares the same molecular formula and weight as the target compound, the shift of the tetrazole from the 3‑position to the 4‑position alters molecular topology: the 3‑isomer has a calculated topological polar surface area (TPSA) of approximately 85.6 Ų versus 85.6 Ų (identical due to atom connectivity conservation), but the dipole moment and electrostatic potential surface distribution differ, potentially affecting passive membrane permeability and off‑target interactions [1]. The 3‑isomer furthermore positions the tetrazole for optimal Asn768 sub‑pocket engagement in XO, as demonstrated by docking studies [1]; this spatial arrangement cannot be achieved with the 4‑isomer. These subtle but measurable physicochemical differences support the non‑interchangeability of the two isomers in SAR‑driven projects.

ADME prediction Physicochemical property comparison Tetrazole benzamide isomer differentiation

Optimal Research and Procurement Application Scenarios for N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide


Hit-to-Lead Optimization for Xanthine Oxidase (XO) Inhibitors Targeting Hyperuricemia and Gout

The 3-tetrazolyl benzamide scaffold of the target compound directly matches the pharmacophore established for potent XO inhibition, with the tetrazole N-4 atom engaging the Asn768 sub-pocket as validated by molecular docking and MD simulations [1]. The lead compound 2s (IC50 = 0.031 μM) achieved a 10-fold potency improvement over compound 1 (IC50 = 0.312 μM) through introduction of the 3-(1H-tetrazol-1-yl) moiety [1]. Researchers should procure this compound to explore SAR around the pyridin-2-ylmethyl amide substituent while retaining the validated 3-tetrazolyl benzamide core, avoiding amide-reversed analogs that have been shown to damage potency [1].

Fragment-Based and Structure-Guided Drug Design for P2X3/P2X2/3 Purinergic Receptor Antagonists

The target compound is explicitly encompassed within the preferred subgenus of US7595405B2 (Roche), covering tetrazole-substituted arylamides as P2X3 and/or P2X2/3 antagonists for pain, genitourinary, gastrointestinal, and respiratory indications [2]. The 1H-unsubstituted tetrazole provides an acidic N-H hydrogen-bond donor that distinguishes this compound from the 5-methyltetrazol analog, enabling unique interactions with the P2X3 orthosteric or allosteric site [2]. Procurement of this compound enables exploration of the structural determinants of P2X3 antagonism within a patent-relevant chemical space, supporting medicinal chemistry programs in pain and overactive bladder.

Synthesis of Regioisomer-Defined Tetrazole Benzamide Libraries for SAR and Chemogenomics

The defined 3-position tetrazole substitution pattern on the benzamide ring provides a precise starting point for library synthesis, enabling direct comparison with the 4-isomer (CAS 1010892-62-2) to elucidate regioisomer-dependent biological activity . Researchers can utilize this compound as a core scaffold for parallel synthesis of derivatives with varied amide substituents while maintaining the critical 3-tetrazolyl fragment, supporting chemogenomic profiling and systematic SAR studies across multiple target families including XO and P2X receptors [1][2].

Quote Request

Request a Quote for N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.